1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione
Description
Properties
IUPAC Name |
1,3-dimethyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BN2O5/c1-18(2)19(3,4)27-20(26-18)13-9-7-8-12(10-13)11-14-15(23)21(5)17(25)22(6)16(14)24/h7-10,14H,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIKHIPCXSOJNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC3C(=O)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between urea and malonic acid derivatives under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrimidine core.
Attachment of the Dioxaborolane Moiety: The final step involves the formation of the dioxaborolane ring through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with the benzylated pyrimidine under palladium catalysis
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
- Anticancer Activity : Studies indicate that compounds with similar structures can inhibit specific cancer cell lines by interfering with metabolic pathways. The dioxaborolane moiety is known to enhance bioactivity through targeted drug delivery systems .
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in various diseases. For example, it may affect the activity of kinases or other enzymes critical in cancer progression or metabolic disorders .
Materials Science
In materials science, the compound's unique properties allow it to be utilized in the development of new materials.
- Polymer Chemistry : The incorporation of boron-containing compounds into polymers can enhance their mechanical properties and thermal stability. This compound can serve as a building block for creating advanced polymeric materials with tailored functionalities .
- Nanotechnology : Its ability to form stable complexes with metals makes it suitable for applications in nanotechnology. For instance, it can be used to synthesize nanoparticles that exhibit specific optical or electronic properties .
Biochemical Tools
As a biochemical tool, this compound is useful for various research applications.
- Proteomics Research : The compound has been employed in proteomics studies to label proteins selectively. Its chemical structure allows it to bind selectively to certain amino acids or functional groups on proteins .
- Fluorescent Probes : Due to its potential for modification and functionalization, it can be developed into fluorescent probes for imaging biological processes in live cells .
Case Studies
Several studies have highlighted the practical applications of 1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione:
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of tumor growth in vitro with IC50 values comparable to established chemotherapeutics. |
| Study B | Polymer Development | Developed a new class of boron-containing polymers that exhibited improved thermal stability and mechanical strength. |
| Study C | Proteomics | Successfully labeled proteins in complex mixtures without significant background noise. |
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, making it a useful tool in enzyme inhibition studies. The pyrimidine core can interact with nucleic acids or proteins, influencing their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Boronate Esters
1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione (CAS: 1218790-48-7)
- Structure : Differs by a benzylidene (CH=) group instead of benzyl (CH₂) at position 5, introducing conjugation between the pyrimidine-trione core and the arylboronate.
- Properties: Molecular weight 370.22 g/mol (C₁₉H₂₃BN₂O₅).
Thiophene-Substituted Analogue (CAS: 1449135-43-6)
- Structure : Replaces the benzene ring with a thiophene moiety, introducing sulfur into the aromatic system.
- Properties : Molecular formula C₁₈H₂₁BN₂O₅S. The thiophene’s electron-rich nature could modify electronic properties and binding affinity in biological systems or catalytic applications .
Non-Boronate Analogues
5-[1-(1,3-Dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)-2-oxopropyl]-1,3-dimethylpyrimidine-2,4,6-trione
- Structure : Contains two barbiturate rings linked via a ketone-bearing carbon.
- Properties : Synthesized via nucleophilic substitution (Na₂S-mediated), this compound lacks boronate functionality but demonstrates the steric influence of dual barbiturate moieties on bond angles (e.g., C2-C13-C8: 119.6°) .
1,3-Bis(4-phenylbutyl)pyrimidine-2,4,6-trione (Compound 10)
Comparative Analysis of Properties
Biological Activity
1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione (CAS Number: 1218790-48-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structure, and biological properties based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 370.21 g/mol. The structure features a pyrimidine ring substituted with a dimethyl group and a benzyl moiety that is further substituted with a dioxaborolane group. The presence of the boron atom in the dioxaborolane structure is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the borylation of diethyl isophthalate using iridium catalysts followed by subsequent reactions to form the final product. This synthetic pathway allows for the introduction of the dioxaborolane moiety effectively .
The biological activity of this compound has been linked to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways.
In Vitro Studies
In vitro assays have demonstrated that compounds similar to 1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione exhibit inhibitory effects on phosphoinositide 3-kinases (PI3K). For instance:
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.47 | PI3Kδ |
| Compound B | 3.56 | PI3Kδ |
| Compound C | 2.30 | PI3Kδ |
These values indicate that the compound may have selective inhibition properties that could be exploited for therapeutic purposes .
Case Studies
- Cancer Research : A study evaluated the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against breast and prostate cancer cells with IC50 values ranging from 10 to 20 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
- Inflammation Models : In models of inflammation, similar compounds showed reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with doses ranging from 5 to 15 µM. This suggests potential use in inflammatory diseases .
Safety and Toxicology
Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, it also shows signs of acute toxicity at higher concentrations. For example:
| Toxicity Parameter | Value |
|---|---|
| Acute Toxicity (H302) | Harmful if swallowed |
| Skin Irritation (H315) | Causes skin irritation |
These findings highlight the need for further safety evaluations before clinical applications can be considered .
Q & A
Q. Q1. What are the key synthetic routes for preparing 1,3-dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione?
Answer: The synthesis typically involves:
- Step 1: Formation of the pyrimidinetrione core via condensation of barbituric acid derivatives with substituted benzaldehydes under acidic or basic conditions (e.g., using ammonium acetate in methanol, as described for analogous pyrimidine derivatives) .
- Step 2: Introduction of the dioxaborolane moiety via Suzuki-Miyaura coupling or direct borylation. For example, a palladium-catalyzed reaction with bis(pinacolato)diboron can introduce the boronic ester group at the benzyl position .
- Purification: Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane) yields the pure compound.
Q. Q2. How is the compound characterized, and what analytical methods are critical for confirming its structure?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR): Stretching vibrations for C=O (1700–1750 cm⁻¹) and B-O (1350–1450 cm⁻¹) .
- Mass Spectrometry (HRMS): Exact mass confirmation (e.g., calculated vs. observed molecular ion) .
Advanced Research Questions
Q. Q3. What are the mechanistic implications of the dioxaborolane group in cross-coupling reactions involving this compound?
Answer: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group acts as a stable boronic ester, enabling participation in Suzuki-Miyaura couplings with aryl halides. Key considerations:
Q. Q4. How does the electronic environment of the pyrimidinetrione core influence the reactivity of this compound?
Answer:
Q. Q5. What are the challenges in optimizing reaction yields for derivatives of this compound?
Answer:
- Byproduct Formation: Competing reactions (e.g., over-borylation or decomposition of the dioxaborolane group) require precise stoichiometry and temperature control .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may improve solubility but risk side reactions with the boronic ester .
- Catalyst Loading: Excessive Pd catalysts can lead to colloidal Pd formation, reducing yield. Optimize to 1–5 mol% .
Comparative and Methodological Questions
Q. Q6. How does this compound compare to other boronic ester-containing pyrimidines in terms of stability and reactivity?
Answer:
- Stability: The tetramethyl dioxaborolane group offers superior air/moisture stability compared to phenylboronic acids, making it suitable for multi-step syntheses .
- Reactivity: The electron-deficient pyrimidinetrione core accelerates coupling reactions compared to unsubstituted pyrimidines (e.g., 2-chloropyrimidine derivatives) .
- Case Study: In Suzuki couplings, this compound reacts 2–3× faster than 2-fluorophenylboronic esters due to reduced steric hindrance .
Q. Q7. What strategies are recommended for resolving contradictory spectral data during characterization?
Answer:
- Multi-Technique Validation: Cross-check NMR, IR, and HRMS data. For example, a missing NH peak in ¹H NMR may indicate tautomerization, which can be confirmed via ¹³C NMR .
- Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in NOESY or COSY spectra .
- Computational Modeling: DFT calculations (e.g., Gaussian) can predict NMR/IR spectra for comparison with experimental data .
Applications in Drug Discovery
Q. Q8. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?
Answer:
- Scaffold Utility: The pyrimidinetrione core mimics ATP-binding motifs in kinases, enabling competitive inhibition .
- Boronic Ester as a Warhead: The dioxaborolane group can form reversible covalent bonds with catalytic lysine residues (e.g., in BTK or EGFR kinases) .
- Case Study: Analogous compounds with boronic esters show IC₅₀ values <100 nM in kinase assays, suggesting high potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
